2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C₇H₄Cl₃N₃ and a molecular weight of 236.5 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with three chlorine atoms and a methyl group. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps. One common method includes the use of microwave-assisted synthesis, which is a robust approach for preparing pyrrolo[2,3-d]pyrimidine derivatives. The reaction conditions often include the use of phosphorus oxychloride (POCl₃) and a suitable base, such as triethylamine, under controlled temperature and pressure .
Chemical Reactions Analysis
2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2, 4, and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-methyl piperazine, ethanol, and various bases and acids depending on the desired transformation . Major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidine derivatives with potential biological activity .
Scientific Research Applications
2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new anticancer agents.
Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets, such as Bcl2 anti-apoptotic protein.
Pharmaceutical Development: It serves as a reference standard in pharmaceutical testing and quality control.
Industrial Applications: While its industrial applications are less documented, it is used in the synthesis of other complex organic compounds and intermediates.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the Bcl2 anti-apoptotic protein, leading to the up-regulation of pro-apoptotic genes such as P53, BAX, DR4, and DR5 . This interaction induces apoptosis in cancer cells, making it a promising candidate for anticancer drug development . Additionally, the compound can cause cell cycle arrest at the G1/S phase, further inhibiting cancer cell proliferation .
Comparison with Similar Compounds
2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: This compound lacks the methyl group at position 7 and has two chlorine atoms instead of three.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This derivative has a single chlorine atom at position 4 and is used in the synthesis of various pharmaceutical intermediates.
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility .
Properties
Molecular Formula |
C7H4Cl3N3 |
---|---|
Molecular Weight |
236.5 g/mol |
IUPAC Name |
2,4,6-trichloro-7-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4Cl3N3/c1-13-4(8)2-3-5(9)11-7(10)12-6(3)13/h2H,1H3 |
InChI Key |
WJWZYGYLPGIBQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1N=C(N=C2Cl)Cl)Cl |
Origin of Product |
United States |
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